Hongdoushan B

Description

Historical Significance of Taxus Species in Chemical and Pharmaceutical Sciences

The genus Taxus, commonly known as yew, holds a rich botanical and medicinal heritage, with a history of traditional uses across various cultures mdpi.comacs.org. Historically, Taxus species were valued for their bark, leaves, and arils in traditional medicinal systems for treating various ailments, including respiratory issues mdpi.com. The scientific interest in Taxus intensified significantly with the discovery of paclitaxel (B517696) (Taxol®), a complex polyoxygenated diterpene isolated from the bark of Taxus brevifolia in 1969 acs.orgnih.govtypeset.io. This discovery, made by the research team of Monroe E. Wall and Mansukh C. Wani, marked a new era in cancer chemotherapy mdpi.comacs.org. Paclitaxel's unique mechanism of action, involving the stabilization of microtubules, led to its approval by the U.S. Food and Drug Administration in 1992 and its subsequent widespread use in treating various cancers, including ovarian, breast, and lung cancers mdpi.comnih.govmdpi.com. The success of paclitaxel spurred extensive research into other compounds present in Taxus species, further solidifying the genus's importance in chemical and pharmaceutical sciences wsu.eduworldscientific.com. The discovery that taxanes were present in the leaves and twigs of most Taxus species provided an alternative, more sustainable harvesting approach compared to the destructive bark collection initially used for paclitaxel production cites.org.

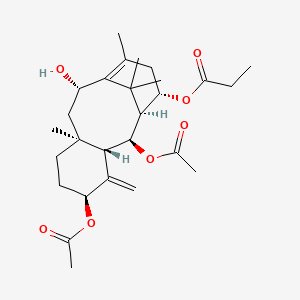

Classification and Structural Characteristics of Hongdoushan B as a Diterpenoid Taxane (B156437)

Hongdoushan B is classified as a diterpenoid taxane wikipedia.orgnaturalproducts.net. Taxanes are a class of diterpenes originally identified from Taxus plants, featuring a taxadiene core wikipedia.orgwikipedia.org. The structures of taxanes are characterized by a fused ring system, which can be classified into eleven types based on the arrangement of these rings wsu.edunih.gov. Hongdoushan B, along with Hongdoushan A and Hongdoushan C, are described as oxygenated taxane diterpenes wikipedia.orgwikipedia.org. These compounds were isolated from the wood of Taxus wallichiana and Taxus yunnanensis wikipedia.orgresearchgate.net. Hongdoushan B has the chemical formula C₂₇H₄₀O₇ and a molecular weight of 476.2774 g/mol wikipedia.orgnaturalproducts.netnih.gov. Its structure includes a tricyclo[9.3.1.0³⁸]pentadec-11-enyl core with various functional groups, including acetate (B1210297) and hydroxyl groups naturalproducts.net. Specifically, it is noted to have acetoxy groups at positions 2 and 5, and a hydroxyl group at position 10, and a propanoate group naturalproducts.netnih.gov. It is classified under the group of normal 6/8/6 taxanes, which are the most common class of taxanes found in the Taxus genus nih.gov.

Here is a summary of the structural characteristics of Hongdoushan B:

| Characteristic | Detail |

| Chemical Formula | C₂₇H₄₀O₇ |

| Molecular Weight | 476.2774 g/mol |

| Classification | Diterpenoid Taxane |

| Ring System Type | Normal 6/8/6 |

| Source | Taxus wallichiana, Taxus yunnanensis |

| Key Functional Groups | Acetoxy, Hydroxyl, Propanoate |

Overview of the Biological Relevance of Taxanes in Preclinical Research

Taxanes are well-established in preclinical research for their significant biological activities, primarily their ability to disrupt microtubule function, which is essential for cell division wikipedia.orgwikipedia.orgfrontiersin.org. The principal mechanism of action involves stabilizing GDP-bound tubulin in the microtubule, thereby inhibiting depolymerization and arresting the process of cell division wikipedia.orgwikipedia.org. This makes taxanes effective mitotic inhibitors wikipedia.orgwikipedia.org. Preclinical studies have demonstrated the antitumor activity of various taxanes in a broad spectrum of murine and human tumors aacrjournals.org. Beyond their well-known cytotoxic effects, taxanes are also thought to be radiosensitizing wikipedia.org. Research continues into the mechanisms of action of taxanes, with studies exploring their impact on intracellular trafficking and potential for overcoming drug resistance aacrjournals.orgaacrjournals.orgnih.gov. While paclitaxel and docetaxel (B913) are the most widely studied taxanes in preclinical and clinical settings, the diverse array of taxane compounds isolated from Taxus species continues to be investigated for their potential therapeutic applications wsu.eduwikipedia.orgwikipedia.org.

Rationale for Dedicated Academic Investigation of Hongdoushan B

The dedicated academic investigation of Hongdoushan B is warranted due to its classification as a taxane diterpenoid isolated from Taxus species, a genus renowned for producing compounds with significant biological activities, particularly in the context of cancer research mdpi.comwsu.eduwikipedia.org. As highlighted by the historical success of paclitaxel, other taxanes from this genus represent potential sources of novel therapeutic agents mdpi.comnih.gov. Hongdoushan B, specifically isolated from Taxus wallichiana and Taxus yunnanensis, has been reported to possess in vitro anticancer activity wikipedia.orgwikipedia.org. This initial finding provides a strong rationale for further detailed investigation into its specific biological mechanisms, potency against various cell lines, and potential therapeutic applications. Understanding the unique structural features and biological profile of Hongdoushan B in comparison to other known taxanes can contribute to the broader knowledge base of taxane chemistry and potentially lead to the discovery of new lead compounds with improved efficacy or different mechanisms of action. Furthermore, the study of individual components like Hongdoushan B from traditional medicinal plants like Taxus chinensis (Hong Dou Shan) can provide insights into the scientific basis of their traditional uses and potentially identify bioactive components responsible for observed effects typeset.ioe-century.usresearchgate.net.

Scope and Objectives of the Comprehensive Research Review on Hongdoushan B

The scope of this comprehensive research review is strictly limited to the academic investigation of the chemical compound Hongdoushan B. The primary objective is to synthesize and present available scientific information regarding its isolation, classification as a diterpenoid taxane, structural characteristics, and reported biological relevance in preclinical research, specifically focusing on in vitro activities. This review aims to consolidate findings from diverse academic sources to provide a focused overview of the current understanding of Hongdoushan B within the context of natural product chemistry and medicinal discovery. The review will adhere strictly to the provided outline, focusing solely on the specified sections and subsections, and will not include information on dosage, administration, safety, or adverse effects.

Structure

3D Structure

Properties

Molecular Formula |

C27H40O7 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] propanoate |

InChI |

InChI=1S/C27H40O7/c1-9-21(31)34-20-12-14(2)22-18(30)13-27(8)11-10-19(32-16(4)28)15(3)23(27)25(33-17(5)29)24(20)26(22,6)7/h18-20,23-25,30H,3,9-13H2,1-2,4-8H3/t18-,19-,20-,23-,24-,25-,27-/m0/s1 |

InChI Key |

CIQZPTJELMJHRG-ZNQIWVDCSA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1CC(=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H]1C2(C)C)OC(=O)C)OC(=O)C)C)O)C |

Canonical SMILES |

CCC(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C |

Synonyms |

hongdoushan B |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Characterization of Hongdoushan B

Methodologies for Extraction and Enrichment of Hongdoushan B from Natural Sources (e.g., Taxus wallichiana, Taxus mairei)

Extraction is the initial step to isolate compounds like Hongdoushan B from the complex matrix of plant tissues. Taxus wallichiana and Taxus mairei (also referred to as Taxus chinensis var. mairei) are known sources of Hongdoushan B. wsu.eduwikipedia.orgresearchgate.net

General extraction procedures for taxanes from Taxus species often involve using organic solvents. For instance, dried and powdered plant material, such as twigs and leaves or wood, can be extracted with ethanol-water mixtures. nih.govgoogle.com Warm soaking extraction with methanol (B129727) solutions has also been employed for Taxus chinensis. google.com The choice of solvent and extraction method can influence the yield of specific taxanes. Studies comparing extraction methods for taxanes like paclitaxel (B517696) from Taxus baccata have shown that methods like Soxhlet extraction can be effective. environmentaljournals.org Ethanol is often considered a suitable solvent for preparing crude extracts for subsequent chromatographic separation. environmentaljournals.org

Following the initial extraction, enrichment steps may be employed to reduce the volume and complexity of the extract, concentrating the target compounds before high-resolution purification. This can involve concentrating the combined filtrate under vacuum. nih.gov

Chromatographic Techniques for High-Purity Isolation of Hongdoushan B

Chromatographic techniques are essential for separating Hongdoushan B from other co-extracted compounds due to the complex nature of Taxus extracts which contain numerous taxanes and other secondary metabolites. wsu.edumdpi.com

Column chromatography is a common initial purification step. Silica gel column chromatography, for example, can be used to fractionate the crude extract using gradient elution with solvent mixtures such as acetone (B3395972) in petroleum ether or chloroform-methanol. nih.govgoogle.com This helps to remove less polar impurities and enrich fractions containing taxanes.

High-Performance Liquid Chromatography (HPLC) Strategies for Hongdoushan B

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation and purification of natural products, including taxanes. nih.govnih.gov Reversed-phase HPLC, utilizing C18 columns, is frequently employed for the analysis and isolation of taxanes from Taxus species. environmentaljournals.orgresearchgate.netnih.gov

HPLC strategies for Hongdoushan B would typically involve selecting an appropriate stationary phase (commonly reversed-phase C18), a mobile phase system (often gradients of water and organic solvents like acetonitrile (B52724) or methanol), and detection methods (such as UV-Vis detection). researchgate.netnih.gov The specific gradient program and flow rate are optimized to achieve adequate separation of Hongdoushan B from closely related compounds. For instance, HPLC with a reversed-phase C18 column using a gradient elution of acetic acid in water and acetonitrile has been used in the analysis of Taxus chinensis leaf tea components. researchgate.net While specific HPLC parameters solely for the preparative isolation of Hongdoushan B were not detailed in the search results, general approaches for taxane (B156437) separation by HPLC are well-established and involve optimizing mobile phase composition and gradient to achieve resolution. environmentaljournals.orgnih.gov

Countercurrent Chromatography (CCC) and Preparative Chromatography for Hongdoushan B Resolution

Countercurrent Chromatography (CCC) and preparative chromatography techniques are valuable for isolating larger quantities of pure compounds from complex mixtures after initial extraction and column chromatography steps. wiley-vch.delcms.cz

Preparative chromatography, including preparative HPLC, is designed to isolate sufficient amounts of a compound for structural characterization and further studies. nih.govrssl.com Unlike analytical chromatography, the goal of preparative chromatography is to load the maximum amount of sample while maintaining sufficient resolution between the target compound and impurities. rssl.com This often involves using larger columns and higher sample loads compared to analytical scale. nih.govrssl.com

While the search results did not provide specific examples of CCC applied to Hongdoushan B, CCC is a liquid-liquid chromatography technique that can be useful for separating compounds based on their partition coefficients between two immiscible liquid phases. Preparative chromatography, generally, is a crucial step after initial extraction and purification to obtain high-purity Hongdoushan B. rssl.com The process involves optimizing parameters such as column size, stationary phase, mobile phase composition, and flow rate to achieve efficient separation and collection of the target peak. rssl.com

Spectroscopic and Spectrometric Approaches for Definitive Structural Elucidation of Hongdoushan B

Once Hongdoushan B has been isolated to high purity, spectroscopic and spectrometric techniques are employed to determine its definitive chemical structure, including atom connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hongdoushan B Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. mdpi.commdpi.comcloudfront.net Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the types of protons and carbons present, their chemical environments, and their connectivity based on coupling patterns and correlation experiments. mdpi.commdpi.comcloudfront.net

For Hongdoushan B, NMR spectroscopy is critical for assigning each signal to a specific nucleus in the molecule and determining the bonding network. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide information about correlations between protons and carbons, helping to build the complete structure. cloudfront.net The chemical shifts and coupling constants observed in the NMR spectra are characteristic of the functional groups and their positions within the taxane skeleton. mdpi.commdpi.com Analysis of NOESY spectra can provide information about the spatial proximity of nuclei, which is essential for determining the relative stereochemistry of chiral centers in the molecule. d-nb.info The absolute stereochemistry of substituents, such as the 2-methylbutyryloxy group at C-14 in related taxanes, can be determined by methods like GC analysis of derivatives obtained after hydrolysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Hongdoushan B Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate molecular weight of Hongdoushan B, which allows for the precise determination of its elemental composition and molecular formula. mdpi.com The molecular formula of Hongdoushan B has been reported as C₂₇H₄₀O₇, with a high-resolution mass corresponding to this formula. wsu.edu

Mass spectrometry also provides fragmentation data, which can be used to deduce structural information. nih.gov When Hongdoushan B is subjected to ionization and fragmentation in a mass spectrometer, it breaks down into smaller, charged fragments. The masses of these fragments and their relative abundances provide a fingerprint that can be correlated to specific substructures within the molecule. nih.gov Analyzing the fragmentation pattern helps to confirm the proposed structure derived from NMR data and provides additional evidence for the presence and arrangement of functional groups. nih.gov Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used for analyzing natural products like taxanes. researchgate.netmdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Hongdoushan B Stereochemistry

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are valuable methods for investigating the stereochemistry of chiral molecules in solution. These methods probe the differential interaction of a chiral substance with left and right circularly polarized light.

Circular Dichroism (CD) measures the differential absorption of left versus right circularly polarized light as a function of wavelength. This differential absorption occurs in the wavelength regions where the molecule has electronic absorption bands (chromophores) that are coupled to chiral centers. The resulting CD spectrum, which plots the differential molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength, provides information about the stereochemistry and conformation of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of plane-polarized light as a function of wavelength. Optical rotation is the rotation of the plane of polarization of linearly polarized light when it passes through an optically active substance. The variation of this rotation with wavelength is the ORD spectrum. When measured in the vicinity of an absorption band, ORD spectra exhibit characteristic S-shaped curves known as Cotton effects, which can be positive or negative depending on the stereochemistry of the chiral center and the nature of the electronic transition.

CD and ORD are closely related phenomena and are often used in conjunction with other spectroscopic and computational methods to assign or confirm the absolute configuration of chiral molecules. chemspider.com The shape and intensity of signals in CD and ORD spectra are sensitive to the three-dimensional arrangement of atoms.

Similar to X-ray crystallography, while CD and ORD are established techniques for stereochemical analysis of chiral compounds including taxanes, the provided search results did not include specific CD or ORD spectral data for Hongdoushan B. Therefore, the application of these specific techniques to Hongdoushan B could not be detailed based on the given information.

Compound Name and Identifier Table

| Compound Name | PubChem CID | Other Identifier | Molecular Formula | Source Information |

| Hongdoushan B | Not found | CNP0090325.0/1 | C₂₇H₄₀O₇ | Taxus species wikipedia.orgchemspider.com |

Interactive Data Table (Example - Illustrative, as specific data for Hongdoushan B was not found)

As specific spectroscopic data (NMR, X-ray, CD/ORD) for Hongdoushan B was not detailed in the provided search results, an interactive data table with specific findings for Hongdoushan B cannot be generated. The table below provides an illustrative example of the type of data that would be presented if available.

| Technique | Data Point 1 (Example) | Data Point 2 (Example) | Data Point 3 (Example) |

| ¹H NMR (CDCl₃) | δ 7.55 (d, J=8.0 Hz, 2H) | δ 5.12 (s, 1H) | δ 1.20 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 170.5 (C) | δ 145.1 (C) | δ 78.9 (CH) |

| HRMS (ESI) | [M+H]⁺ m/z: 477.2845 | (Calculated for C₂₇H₄₁O₇: 477.2851) | |

| X-ray Crystallography | Crystal System: Monoclinic | Space Group: P2₁ | Flack Parameter: 0.03(2) |

| CD Spectroscopy | λmax: 235 nm (Δε +5.2) | λmax: 208 nm (Δε -8.1) |

Biosynthetic Pathways and Synthetic Endeavors for Hongdoushan B and Its Analogs

Elucidation of Precursor Metabolism in Hongdoushan B Biosynthesis (e.g., Mevalonate (B85504) and Methyl-Erythritol Phosphate (B84403) Pathways for Taxane (B156437) Diterpenes)

The biosynthesis of diterpenes, including the taxanes to which Hongdoushan B belongs, initiates with the formation of the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the methyl-erythritol phosphate (MEP) pathway. researchgate.netnih.govnih.govunivie.ac.at

In plants, the MVA pathway typically operates in the cytosol and is the primary source for sterols and some sesquiterpenes. nih.govunivie.ac.at The MEP pathway, located in the plastids, is generally responsible for the biosynthesis of hemi-, mono-, di-, and tetraterpenes, including the precursors for diterpenes like taxanes. researchgate.netnih.gov While compartmentalized, there can be some metabolic crosstalk and exchange of intermediates between the two pathways. nih.govnih.gov

For taxane biosynthesis, the initial committed step involves the head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, to form geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor characteristic of diterpenes. mdpi.commdpi.com GGPP is then cyclized to form the core taxane skeleton. mdpi.com

Identification and Characterization of Key Enzymes and Gene Clusters in Hongdoushan B Biosynthesis

The conversion of GGPP to the diverse array of taxane structures, including Hongdoushan B, involves a series of cyclization and oxygenation reactions catalyzed by highly specific enzymes. The initial cyclization of GGPP is mediated by diterpene cyclases, such as taxadiene synthase, which forms the taxadiene skeleton, the foundational structure of taxanes. mdpi.com Subsequent modifications, including hydroxylations, acylations, and oxygenations, are carried out by various enzymes, notably cytochrome P450-dependent monooxygenases and acyltransferases. For instance, enzymes like taxane 13α-hydroxylase and taxoid 14β-hydroxylase are known to introduce hydroxyl groups at specific positions on the taxane scaffold during the biosynthesis of various taxanes. nih.govwsu.edu

These biosynthetic enzymes are typically encoded by genes that are often organized in gene clusters within the plant genome. mdpi.combiorxiv.orgnih.govnih.gov While specific gene clusters solely dedicated to Hongdoushan B biosynthesis have not been fully characterized in the provided search results, research on taxane biosynthesis in Taxus species has led to the identification of several genes and enzymes involved in the pathway leading to various taxanes. The identification and characterization of the specific enzymes and their corresponding genes involved in the late-stage modifications that lead to the unique oxygenation pattern of Hongdoushan B are areas of ongoing research in plant biochemistry and molecular biology.

Strategies for Total Chemical Synthesis of Hongdoushan B

The total chemical synthesis of complex natural products like Hongdoushan B, with its multiple chiral centers and intricate polycyclic structure, represents a significant challenge in organic chemistry. wikipedia.orgwikipedia.org Successful total synthesis requires meticulous planning and the development of highly efficient and selective methodologies.

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex molecules. tgc.ac.ine3s-conferences.orgnumberanalytics.comslideshare.netresearchgate.net It involves working backward from the target molecule, disconnecting bonds based on known reliable chemical reactions, to arrive at simpler, readily available starting materials. tgc.ac.ine3s-conferences.orgnumberanalytics.com For a molecule like Hongdoushan B, a retrosynthetic analysis would involve identifying key disconnections that simplify the complex taxane scaffold while allowing for the re-formation of these bonds using efficient synthetic transformations in the forward direction.

Key disconnections for the Hongdoushan B scaffold would likely focus on breaking strategic carbon-carbon bonds in the fused ring system and identifying functional group interconversions (FGIs) that facilitate these disconnections and subsequent bond formations. tgc.ac.inresearchgate.net Given the presence of multiple oxygen functionalities and the strained eight-membered ring, disconnections that allow for the controlled introduction of these features and the formation of the ring system with appropriate stereochemistry would be paramount. Analyzing the oxidation pattern and the location of chiral centers in Hongdoushan B would guide the choice of disconnections and the identification of suitable synthons (idealized molecular fragments) and their corresponding synthetic equivalents (actual chemical reagents). tgc.ac.inresearchgate.net

A critical aspect of synthesizing complex natural products with multiple chiral centers, such as Hongdoushan B, is achieving high stereoselectivity at each step. wikipedia.orgnii.ac.jpresearchgate.netorgsyn.orgmdpi.com The taxane core of Hongdoushan B possesses several stereogenic centers, and controlling the relative and absolute configuration at these positions is essential for synthesizing the correct enantiomer with the desired biological activity.

Stereoselective methodologies employed in the synthesis of taxanes and similar complex molecules include asymmetric catalysis, chiral auxiliaries, and the use of reactions that inherently favor the formation of one stereoisomer over others (e.g., diastereoselective reactions). nih.gov Strategies might involve controlling the stereochemistry during key bond-forming events, such as cyclizations, additions to double bonds, and functional group transformations adjacent to existing chiral centers. The development of novel reagents and reaction conditions that promote high levels of stereocontrol is often a significant part of research efforts towards the total synthesis of such challenging targets. For taxanes, specifically, achieving stereocontrol during the construction of the characteristic 6-8-6 tricyclic system and the introduction of oxygen functionalities is particularly important. nih.gov

Synthetic strategies can broadly be classified as linear or convergent. In a linear synthesis, the molecule is built step-by-step in a sequential manner. sathyabama.ac.inchemistnotes.comfiveable.me In contrast, a convergent synthesis involves synthesizing several key fragments of the target molecule independently and then joining them in a later stage. chemistnotes.comfiveable.mewikipedia.org

Development of Stereoselective Methodologies for Hongdoushan B Total Synthesis

Semisynthesis and Derivatization Approaches for Hongdoushan B Structural Modification

Semisynthesis involves starting from a naturally occurring precursor molecule that already possesses a significant portion of the target structure and modifying it through chemical reactions to obtain the desired compound. wikipedia.org This approach can be particularly advantageous for complex natural products like taxanes that are difficult to access solely through total synthesis. mdpi.comwikipedia.org

For Hongdoushan B, if a readily available natural precursor with a similar taxane skeleton exists, semisynthesis could offer a more efficient route compared to total synthesis. This would involve chemically modifying the precursor through a series of steps to introduce the specific functional groups and stereochemistry present in Hongdoushan B. Derivatization approaches involve modifying the structure of Hongdoushan B itself to create analogs. These modifications might include altering the functional groups (e.g., acetylation, hydroxylation, or addition of side chains) to study the structure-activity relationship or to improve properties such as solubility or stability. While specific examples of Hongdoushan B semisynthesis or derivatization were not detailed in the provided search results, these are common strategies employed in the study and development of complex natural products like taxanes.

Subject: Information Regarding the Chemical Compound “Hongdoushan B”

This article provides an overview of the available preclinical information regarding the chemical compound Hongdoushan B, focusing on its reported pharmacological activities and investigations into its potential molecular and cellular mechanisms based on current search results.

Hongdoushan B is identified as an oxygenated taxane diterpene isolated from the wood of Taxus wallichiana. wikipedia.orgiiab.me It is reported to possess in vitro anticancer activity. wikipedia.orgiiab.me As a member of the taxane class of compounds, which includes well-established chemotherapy agents like paclitaxel (B517696) and docetaxel (B913), Hongdoushan B belongs to a group known for disrupting microtubule function. wikipedia.orgiiab.menih.gov Taxanes typically exert their effects by stabilizing GDP-bound tubulin within microtubules, thereby inhibiting depolymerization and consequently blocking cell division, acting as mitotic inhibitors. wikipedia.orgiiab.me

However, detailed research findings and specific data pertaining to the precise molecular and cellular mechanisms of Hongdoushan B itself, including its specific effects on cell proliferation and viability in various cancer cell lines, induction of apoptosis or necrosis, modulation of cell cycle progression (such as inducing mitotic arrest through microtubule stabilization), regulation of inflammatory responses and oxidative stress, or impact on angiogenesis-related cellular processes, were not extensively available in the consulted search results. While the general mechanisms associated with the taxane class are known, specific studies detailing these activities for Hongdoushan B were not retrieved. Similarly, the identification and characterization of specific molecular targets and signaling pathways modulated by Hongdoushan B were not found in the provided information.

Therefore, a comprehensive article structured around the detailed outline with specific data tables and detailed research findings solely focused on the in vitro mechanistic efficacy and molecular targets of Hongdoushan B cannot be generated based on the currently available search results.

Pharmacological Activities of Hongdoushan B and Investigations into Its Molecular and Cellular Mechanisms in Preclinical Models

Identification and Characterization of Molecular Targets and Signaling Pathways Modulated by Hongdoushan B

Receptor Binding and Ligand-Target Interaction Studies of Hongdoushan B

Ligand binding describes the interaction between a molecule (ligand) and a specific binding site on a protein, such as a receptor or enzyme auckland.ac.nzcutm.ac.in. This interaction is fundamental to pharmacodynamics, where the binding event translates into a physiological effect auckland.ac.nz. Cellular receptors, which can be intracellular or cell surface proteins, play crucial roles in cell communication and signal transduction cutm.ac.innih.gov. Ligand binding to a receptor induces conformational changes, leading to receptor activation and a cascade of signaling events that ultimately alter cellular function cutm.ac.innih.gov. The specificity of ligand-receptor interactions is determined by the formation of weak, non-covalent bonds influenced by the amino acid sequence and side chain interactions of the proteins involved cutm.ac.in. While the provided search results discuss ligand-receptor interactions in a general context and mention Hongdoushan B's anticancer activity, specific data detailing Hongdoushan B's direct receptor binding profiles or detailed ligand-target interaction studies were not found within the search results.

Enzyme Kinetics and Inhibition/Activation Profiles of Hongdoushan B (e.g., Tubulin Polymerization)

Enzyme kinetics studies are essential in drug discovery to understand how a compound interacts with and affects the activity of enzymes, which are crucial catalysts in biological processes nih.gov. Hongdoushan B belongs to the taxane (B156437) class, whose principal mechanism of action involves the disruption of microtubule function wikipedia.org. Microtubules, composed of tubulin, are vital for cell division wikipedia.org. Taxanes stabilize GDP-bound tubulin within microtubules, thereby preventing depolymerization and inhibiting cell division; they are considered mitotic inhibitors wikipedia.org. In contrast, other compounds like vinca (B1221190) alkaloids inhibit tubulin polymerization wikipedia.org. Studies identifying tubulin polymerization inhibitors often involve in vitro assays using purified tubulin or cell-based methods biorxiv.orgmdpi.com. These methods can quantify the extent of tubulin polymerization inhibition and determine parameters like IC50 values mdpi.com. While the search results confirm that taxanes, as a class, inhibit tubulin depolymerization wikipedia.org, specific enzyme kinetics data or detailed inhibition/activation profiles, including IC50 values for Hongdoushan B's effect on tubulin polymerization, were not explicitly provided for Hongdoushan B itself, beyond its classification within the taxane group and the general mechanism of taxanes wikipedia.org.

Investigation of Intracellular Signaling Cascades Influenced by Hongdoushan B (e.g., MAPK, PI3K/Akt, NF-κB Pathways)

Intracellular signaling cascades, such as the MAPK, PI3K/Akt, and NF-κB pathways, are critical regulators of numerous cellular processes, including cell survival, proliferation, differentiation, and apoptosis nih.govfrontiersin.orgnih.govmdpi.com. Dysregulation of these pathways is frequently observed in various diseases, including cancer frontiersin.orgmdpi.commdpi.com. The PI3K/Akt pathway, for instance, is a key regulator of cell survival and growth and is often activated by growth factors frontiersin.orgmdpi.com. The MAPK pathway is involved in transmitting signals from growth factor receptors and regulating gene expression mdpi.com. The NF-κB pathway plays a significant role in inflammation and immune responses, and its activation can be influenced by Akt nih.govfrontiersin.org. Investigations into how a compound influences these pathways can elucidate its mechanism of action nih.govfrontiersin.orgnih.govmdpi.com. While the search results highlight the importance of these signaling pathways in cellular regulation and disease nih.govfrontiersin.orgnih.govmdpi.commdpi.com, and mention their relevance in the context of cancer nih.govfrontiersin.orgmdpi.commdpi.com, specific data detailing Hongdoushan B's influence on the MAPK, PI3K/Akt, or NF-κB signaling pathways were not found.

In Vivo Preclinical Efficacy Studies of Hongdoushan B in Relevant Animal Models (Mechanistic Focus)

In vivo preclinical studies using animal models are essential for evaluating the potential efficacy and understanding the mechanisms of action of drug candidates within a complex biological system before human trials quantics.co.ukfrontiersin.orgnews-medical.netmdpi.comnih.gov. Animal models can provide insights into drug behavior, including pharmacokinetics and pharmacodynamics, and help predict potential responses in humans, although limitations due to interspecies variability exist frontiersin.orgnews-medical.netnih.gov. These studies are crucial for assessing the impact of a compound on disease progression and its interaction with the tumor microenvironment and immune system frontiersin.orgmdpi.compharmalegacy.comcrownbio.comfrontiersin.org. While Hongdoushan B is reported to have in vitro anticancer activity wikipedia.org, specific details of in vivo preclinical efficacy studies focusing on its mechanistic effects in relevant animal models were not found within the provided search results.

Proof-of-Concept Studies of Hongdoushan B in Xenograft and Syngeneic Tumor Models (mechanistic insights, not therapeutic outcome)

Xenograft and syngeneic tumor models are commonly used in preclinical cancer research to evaluate the effects of potential therapies pharmalegacy.comcrownbio.comfrontiersin.orgbiocytogen.com. Xenograft models involve implanting human tumor cells or tissue into immunodeficient mice, allowing for the study of human tumor growth and response to treatment pharmalegacy.comfrontiersin.org. Syngeneic models, in contrast, use tumor cells derived from the same inbred strain of mice as the host, maintaining an intact immune system and allowing for the investigation of the interplay between the compound, tumor, and immune microenvironment, which is particularly relevant for immunotherapies pharmalegacy.comcrownbio.comfrontiersin.orgbiocytogen.comtaconic.com. Proof-of-concept studies in these models aim to provide mechanistic insights into how a compound affects tumor biology mdpi.compharmalegacy.comcrownbio.comfrontiersin.org. While the search results discuss the characteristics and applications of xenograft and syngeneic models in preclinical cancer research pharmalegacy.comcrownbio.comfrontiersin.orgbiocytogen.comtaconic.com, specific proof-of-concept studies detailing the mechanistic insights gained from using Hongdoushan B in these models were not found.

Pharmacodynamic Biomarker Analysis in Hongdoushan B-Treated Preclinical Systems

Pharmacodynamic (PD) biomarkers are indicators used in preclinical and clinical studies to demonstrate that a compound engages its target and elicits a biological response nih.govwuxiapptec.comnih.gov. Analyzing PD biomarkers in preclinical systems treated with a compound helps to understand its mechanism of action and can inform the selection of appropriate endpoints for clinical trials nih.govwuxiapptec.comnih.govoncotarget.com. Examples of PD biomarkers include changes in enzyme activity, protein phosphorylation levels, or markers of cellular processes like apoptosis nih.govwuxiapptec.comoncotarget.com. The analysis of these biomarkers can provide quantitative data on the compound's effects at a molecular or cellular level wuxiapptec.comoncotarget.com. While the search results discuss the importance and application of pharmacodynamic biomarker analysis in preclinical drug development nih.govwuxiapptec.comnih.govoncotarget.com, specific data on pharmacodynamic biomarker analysis conducted in preclinical systems treated with Hongdoushan B were not found.

Tissue-Specific Distribution and Cellular Uptake Mechanisms of Hongdoushan B in Preclinical Organ Systems

Investigations into the tissue-specific distribution of compounds in preclinical models typically involve administering the compound (often radiolabeled) and measuring its concentration in various tissues and organs over time bioivt.comresearchgate.netmdpi.com. This provides insight into where the compound accumulates and how quickly it is cleared bioivt.comnih.gov. Cellular uptake mechanisms, on the other hand, explore how the compound enters individual cells, which can occur through various processes, including passive diffusion or active transport mechanisms like endocytosis mdpi.comeeer.orgnih.govuio.nonih.gov.

While specific detailed studies focusing solely on the tissue distribution and cellular uptake mechanisms specifically of Hongdoushan B in preclinical models are not extensively detailed in the provided search results, the principles and methodologies applied to similar compounds, such as other taxanes or novel therapeutic candidates, offer a framework for understanding these processes wikipedia.orgnih.govfrontiersin.orgnih.govnih.govnih.govmdpi.comfrontiersin.org.

Preclinical ADME studies are fundamental in drug development to predict the behavior of new molecules in the body gsconlinepress.comuni-konstanz.de. These studies often utilize techniques like quantitative whole-body autoradiography (QWBA) or tissue dissection followed by quantitative analysis (e.g., using LC-MS/MS) to determine tissue concentrations at different time points bioivt.comnih.govfrontiersin.orgmdpi.comfrontiersin.org. The distribution pattern can vary significantly depending on the compound's physicochemical properties, such as lipophilicity, size, and charge, as well as its interaction with transporters and plasma proteins uni-konstanz.denih.gov.

Cellular uptake mechanisms are diverse and can include passive diffusion across the cell membrane, particularly for small, lipophilic molecules, or active, energy-dependent processes like various forms of endocytosis (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) mdpi.comeeer.orgnih.govuio.nonih.gov. The specific mechanism can influence the rate and extent of cellular accumulation and the intracellular fate of the compound mdpi.comuio.nonih.gov. Studies investigating cellular uptake often employ techniques involving fluorescently labeled compounds or the use of inhibitors of specific uptake pathways in cell culture models eeer.orguio.no.

Given that Hongdoushan B is a taxane diterpene wikipedia.org, information on the disposition of other taxanes, such as paclitaxel (B517696), can provide some general context, although the specific structural differences of Hongdoushan B would necessitate dedicated studies for precise characterization. Taxanes, in general, can present challenges in formulation due to poor water solubility, which can influence their absorption and distribution characteristics wikipedia.org.

Based on the general principles of preclinical ADME and cellular uptake studies, and the limited information available on Hongdoushan B, a hypothetical data representation for tissue distribution in a preclinical model might resemble the structure below, assuming such data were available from specific studies on Hongdoushan B:

Hypothetical Tissue Distribution of Hongdoushan B in Rats (Assuming Oral Administration)

| Tissue/Organ | Concentration (ng/g or ng/mL) at 0.5 h | Concentration (ng/g or ng/mL) at 4 h | Concentration (ng/g or ng/mL) at 24 h |

| Plasma | Data | Data | Data |

| Liver | Data | Data | Data |

| Kidney | Data | Data | Data |

| Lung | Data | Data | Data |

| Spleen | Data | Data | Data |

| Brain | Data | Data | Data |

| Heart | Data | Data | Data |

| Small Intestine | Data | Data | Data |

| Stomach | Data | Data | Data |

| Muscle | Data | Data | Data |

Note: This table is illustrative and represents the type of data that would be generated in a preclinical tissue distribution study for Hongdoushan B, if such specific data were publicly available. The "Data" placeholders would be replaced by quantitative concentration values obtained experimentally.

Similarly, research into the cellular uptake mechanisms of Hongdoushan B would involve experiments using various cell lines and potentially employing techniques to discern between passive diffusion and different endocytic pathways mdpi.comeeer.orgnih.govuio.nonih.gov. The findings would detail the primary route of entry and factors influencing uptake efficiency in different cell types.

Structure Activity Relationship Sar Studies of Hongdoushan B and Its Analogs

Design and Rational Synthesis of Hongdoushan B Derivatives for SAR Elucidation

The rational design and synthesis of derivatives are fundamental steps in SAR studies. This process typically involves making systematic structural modifications to a lead compound like Hongdoushan B to explore how these changes impact biological activity. Based on the core taxane (B156437) structure of Hongdoushan B, potential modification sites for SAR elucidation would likely include the various hydroxyl groups, the ester functionalities, and potentially the taxadiene ring system itself. wikipedia.org

The synthesis of taxane derivatives is known to be challenging due to their complex structures and multiple chiral centers. wikipedia.org Strategies for generating analogs could involve semi-synthesis from naturally abundant taxanes or total synthesis approaches, although the latter is significantly more complex. The design of derivatives would be guided by hypotheses about interactions with the biological target, which for many taxanes is the microtubule network.

Impact of Functional Group Modifications on Hongdoushan B Biological Efficacy and Selectivity

Functional groups are key determinants of a molecule's interaction with biological targets. biotechacademy.dklibretexts.org For Hongdoushan B, which contains hydroxyl and ester groups wikipedia.org, modifications to these functionalities would be expected to influence its biological efficacy and selectivity. For instance, acetylation or alkylation of hydroxyl groups could alter polarity, hydrogen bonding capacity, and metabolic stability. Hydrolysis or transesterification of the ester groups could also significantly impact activity.

While specific data on Hongdoushan B functional group modifications were not found, SAR studies on other compound classes highlight the importance of functional group positioning and type for activity. nih.govbrieflands.com For example, studies on COX-2 inhibitors have shown that the nature and position of substituents on phenyl rings significantly affect potency and selectivity. brieflands.com Similarly, modifications to amide bonds and aromatic rings have been explored in the SAR of other therapeutic agents. biotechacademy.dknih.gov Applying these principles to Hongdoushan B would involve systematically modifying its functional groups and evaluating the resulting analogs in in vitro assays to establish relationships between structural changes and biological outcomes.

Stereochemical Influences on Hongdoushan B Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining its interaction with chiral biological targets like proteins. uou.ac.inwikipedia.org Taxanes, including Hongdoushan B, possess numerous chiral centers wikipedia.org, meaning that different stereoisomers can exist. These stereoisomers can exhibit significantly different biological activities, as famously illustrated by the thalidomide (B1683933) example. uou.ac.inwikipedia.org

The absolute and relative stereochemistry of Hongdoushan B are inherent to its natural structure. nih.gov If synthetic analogs are created, controlling and understanding the stereochemistry of new chiral centers or modifications to existing ones would be paramount for SAR studies. Different stereoisomers could interact differently with the microtubule binding site, leading to variations in binding affinity, mechanism of action, and ultimately, biological effect. Studies on other chiral molecules have demonstrated how subtle changes in stereochemistry can impact activity and selectivity. mdpi.com

Computational Chemistry Approaches in Hongdoushan B SAR Analysis

Computational chemistry methods are powerful tools for analyzing and predicting SAR. nih.govroutledge.comnih.govdovepress.comdovepress.com For Hongdoushan B, these approaches could complement experimental SAR studies by providing insights into its interactions with its biological target and helping to guide the design of new analogs.

Specific computational techniques applicable to Hongdoushan B SAR analysis include:

Molecular Docking: This technique simulates the binding of Hongdoushan B or its analogs to a target protein (e.g., tubulin) to predict binding poses and affinities. This can help identify key interactions and potential steric clashes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to build a mathematical relationship between structural descriptors of a series of compounds and their biological activity. routledge.commdpi.com By developing a QSAR model for Hongdoushan B analogs, researchers could predict the activity of un बारे में synthesized compounds and identify structural features that contribute to potency. routledge.com

Molecular Dynamics Simulations: These simulations provide information about the dynamic behavior of Hongdoushan B and its target, allowing for the study of conformational changes and the stability of binding interactions over time.

While the provided search results discuss these computational methods in a general context nih.govroutledge.comnih.govdovepress.comdovepress.commdpi.com, or in the context of other compound classes mdpi.com, their application to Hongdoushan B specifically would involve using its known structure and potentially a model of its target to perform these analyses.

Elucidation of Key Pharmacophoric Elements within the Hongdoushan B Structure

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger a biological response. mdpi.comcites.orgquora.comwur.nlgoogle.com Elucidating the key pharmacophoric elements within the Hongdoushan B structure would involve identifying the critical functional groups and their spatial arrangement required for its anticancer activity.

Advanced Analytical Methodologies and Quality Control for Hongdoushan B Research

Development of Robust Purity Assessment Methods for Hongdoushan B

Ensuring the purity of Hongdoushan B is a critical aspect of quality control. For compounds isolated from natural sources like Taxus species, the isolation process can yield complex mixtures of related taxanes and other plant metabolites. mdpi.com Chromatographic techniques are the cornerstone of purity assessment for such compounds.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Ultraviolet (UV) or Photodiode Array (PDA) detectors, is a standard method for assessing the purity of taxanes. mdpi.comresearchgate.net By separating components based on their differential interactions with a stationary phase and a mobile phase, HPLC can reveal the presence of impurities. The chromatogram provides a profile of the sample's composition, with the area under the peak corresponding to Hongdoushan B indicating its relative abundance.

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity for purity determination. mdpi.complos.org LC-MS allows for the detection and identification of impurities based on their molecular weight and fragmentation patterns, even at low concentrations. This is particularly important for detecting structurally similar impurities that might not be well-separated by UV detection alone.

While specific data on the validation of purity assessment methods exclusively for Hongdoushan B was not found, the validation of such methods for other taxanes involves establishing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity ensures that the method can accurately measure Hongdoushan B in the presence of potential impurities. Linearity confirms a proportional relationship between the detector response and the concentration of Hongdoushan B over a defined range. Accuracy assesses how close the measured value is to the true value, while precision indicates the reproducibility of the measurements. LOD and LOQ define the lowest concentrations that can be detected and quantified, respectively.

Quantitative Analytical Techniques for Hongdoushan B in Complex Biological and Experimental Matrices

Quantifying Hongdoushan B in complex matrices such as biological fluids (e.g., plasma, urine) or experimental samples (e.g., cell lysates, tissue homogenates) is essential for pharmacokinetic studies and in vitro experiments. scirp.orgsemanticscholar.orgnih.govresearchgate.netnih.gov These matrices contain numerous endogenous compounds that can interfere with the accurate measurement of the analyte.

LC-MS/MS is the preferred technique for the quantitative analysis of taxanes in complex biological matrices due to its high sensitivity, selectivity, and robustness. plos.orgscirp.orguu.nl The tandem mass spectrometry aspect allows for the selective detection of Hongdoushan B by monitoring specific precursor-product ion transitions, effectively minimizing interference from matrix components. researchgate.net

Sample preparation is a critical step in quantitative analysis from complex matrices to isolate the analyte of interest and remove interfering substances. Common sample preparation techniques for taxanes in biological fluids include protein precipitation, liquid-liquid extraction, and solid-phase extraction. uu.nljapsonline.comfrontiersin.org These methods aim to produce a cleaner extract suitable for chromatographic separation and mass spectrometric detection.

Method validation for quantitative analysis of taxanes in biological matrices typically follows regulatory guidelines, establishing parameters such as linearity, accuracy, precision, matrix effect, recovery, and stability. plos.orgnih.govthieme-connect.commdpi.comwsu.edu

Linearity: Demonstrates a proportional relationship between the analyte concentration and the detector response over the intended quantitative range in the matrix.

Accuracy and Precision: Evaluated by analyzing quality control samples at different concentration levels within the calibration range. Accuracy assesses the closeness of the mean measured value to the nominal concentration, while precision assesses the variability of the measurements.

Matrix Effect: Evaluates the influence of endogenous matrix components on the ionization and detection of Hongdoushan B.

Recovery: Determines the efficiency of the sample preparation method in extracting Hongdoushan B from the matrix.

Sensitivity: Assessed by determining the LLOQ, the lowest concentration that can be reliably quantified with acceptable accuracy and precision.

While specific quantitative data for Hongdoushan B in biological matrices was not found, studies on other taxanes like paclitaxel (B517696) and docetaxel (B913) demonstrate the feasibility of developing sensitive and accurate LC-MS/MS methods for their quantification in plasma and other biological fluids. plos.orgnih.govmdpi.com

Stability Profiling of Hongdoushan B Under Various Chemical and Environmental Conditions

Assessing the stability of Hongdoushan B under different conditions is essential for determining appropriate storage conditions, handling procedures, and formulation strategies. Stability studies typically evaluate the degradation of the compound over time under varying temperatures, humidity levels, light exposure, and in different solvents or matrices. japsonline.comnih.govresearchgate.net

For taxanes, factors such as temperature, pH, and oxidation can influence stability. nih.gov Stability-indicating analytical methods, usually HPLC or LC-MS, are used to monitor the degradation products and the decrease in the concentration of the intact compound over time. researchgate.net

Common stability studies include:

Accelerated Stability Studies: Conducted at elevated temperatures and humidity to predict long-term stability.

Long-Term Stability Studies: Performed under recommended storage conditions to determine the shelf life.

Freeze-Thaw Stability: Evaluates the effect of multiple freeze-thaw cycles on the compound's integrity, particularly important for biological samples.

Bench-Top Stability: Assesses the stability of the compound in solution at room temperature for a defined period.

Solution Stability: Evaluates stability in various solvents used for sample preparation or administration.

Specific stability data for Hongdoushan B was not available in the searched literature. However, given its taxane (B156437) structure, it is reasonable to assume that its stability profile would be investigated using similar methodologies as applied to other taxanes, focusing on potential degradation pathways relevant to this class of compounds.

Bioanalytical Methodologies for Hongdoushan B in Preclinical Pharmacokinetic Research (focus on method development and validation)

Preclinical pharmacokinetic (PK) research involves studying the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. chromatographyonline.comresearchgate.netsci-hub.se Accurate and validated bioanalytical methods are fundamental to these studies to quantify the concentration of the compound in biological matrices over time. japsonline.comnih.govthieme-connect.commdpi.com

The development of a bioanalytical method for Hongdoushan B in preclinical PK studies would involve selecting an appropriate analytical technique (likely LC-MS/MS), optimizing sample preparation procedures for the specific biological matrix (e.g., rodent plasma), and establishing chromatographic and mass spectrometric conditions for optimal separation and detection of Hongdoushan B. nih.govthieme-connect.commdpi.com

Method validation is a crucial step before analyzing study samples and ensures the method is reliable and suitable for its intended purpose. thieme-connect.comwsu.edu Key validation parameters for bioanalytical methods in PK studies include:

Selectivity/Specificity: Ability to differentiate the analyte from endogenous matrix components and other co-administered substances.

Sensitivity: Determined by the LLOQ, which should be low enough to capture the concentration-time profile of Hongdoushan B after administration. nih.gov

Linearity and Range: The concentration range over which the method provides a linear and accurate response. thieme-connect.commdpi.com

Accuracy and Precision: Evaluated at multiple concentration levels (including LLOQ, low, medium, and high QC samples) to assess the closeness of measured values to nominal concentrations and the reproducibility of the method. thieme-connect.commdpi.com

Matrix Effect: Assessment of potential ionization enhancement or suppression caused by the biological matrix. thieme-connect.com

Recovery: Efficiency of the extraction procedure from the biological matrix. nih.gov

Carryover: Evaluation of analyte signal from a preceding high-concentration sample affecting the measurement of a subsequent blank or low-concentration sample.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term, stock solution stability). japsonline.comnih.govmdpi.com

While a specific validated bioanalytical method for Hongdoushan B in preclinical species was not found, the principles and detailed validation procedures reported for other taxanes like docetaxel and paclitaxel in plasma provide a clear roadmap for developing and validating a similar method for Hongdoushan B. plos.orgnih.govmdpi.com These studies highlight the importance of rigorous validation to ensure the quality and reliability of the pharmacokinetic data obtained.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Hongdoushan B | Not readily available in the searched literature |

| Paclitaxel | 36314 |

| Docetaxel | 148124 |

| Baccatin (B15129273) III | 6433203 |

| 10-Deacetylbaccatin III | 6433202 |

| Cephalomannine | 447888 |

| Glycyrrhetinic acid | 10494 |

| Liquiritin | 107793 |

| Glycyrrhizin | 14932 |

| Ginsenoside Rg1 | 224256 |

| Ginsenoside Re | 441902 |

| Ginsenoside Rb1 | 9884688 |

Data Tables

While specific quantitative data for Hongdoushan B was not found, the following table illustrates the type of data that would be generated during the validation of a quantitative analytical method, based on typical validation parameters for taxanes.

| Validation Parameter | Analyte (Hongdoushan B) | Acceptance Criteria (Example based on typical guidelines) | Illustrative Data (Hypothetical) |

| Linearity (r²) | Hongdoushan B | ≥ 0.99 | 0.9985 |

| Accuracy (% Bias) | LLOQ QC | ± 20% | 15.2% |

| Low QC | ± 15% | 8.1% | |

| Medium QC | ± 15% | 4.7% | |

| High QC | ± 15% | 6.3% | |

| Precision (% CV) | LLOQ QC | ≤ 20% | 12.5% |

| Low QC | ≤ 15% | 7.8% | |

| Medium QC | ≤ 15% | 3.9% | |

| High QC | ≤ 15% | 5.1% | |

| Recovery (%) | Low QC | 80-120% | 92.5% |

| Medium QC | 80-120% | 98.1% | |

| High QC | 80-120% | 95.7% | |

| Matrix Effect (% CV) | QC levels | ≤ 15% | 10.2% |

| LLOQ | Hongdoushan B | Defined concentration with acceptable accuracy and precision | 1 ng/mL |

This table represents the standard parameters evaluated during method validation and the expected range of results for a successfully validated method for a compound like Hongdoushan B in a biological matrix. The actual data would be generated experimentally during the validation process.

Future Research Directions and Translational Perspectives for Hongdoushan B

Identification of Novel Biological Activities and Therapeutic Applications for Hongdoushan B beyond Current Findings

Current research indicates that Hongdoushan B exhibits in vitro anticancer activity. wikipedia.orgwikipedia.orgquora.comquora.comepdf.pubgoogle.comgoogleapis.com For instance, it has shown cytotoxicity against certain cancer cell lines, including HT1080 (fibrosarcoma) and various human cancer cell lines such as BT474 (galactophore cancer), CHAGO (undifferentiated lung cancer), HepG2 (liver cancer), Kato3 (gastric cancer), and SW620 (colorectal adenocarcinoma). epdf.pubscribd.com Future research should aim to comprehensively explore other potential biological activities of Hongdoushan B. This could include investigating its effects on other cancer types and exploring mechanisms beyond microtubule stabilization, which is the primary mode of action for many taxanes. wikipedia.orgquora.comnih.gov Identifying novel targets or pathways influenced by Hongdoushan B could reveal new therapeutic applications. Furthermore, research could extend to other disease areas, such as inflammatory conditions or infectious diseases, to uncover any broader pharmacological potential.

In vitro Cytotoxicity of Hongdoushan B

| Cell Line | EC50/IC50 | Control Compound | Control EC50/IC50 | Citation |

| 26-L5 | > 100 μg/mL | 5-Fluorouracil | 0.29 μg/mL | epdf.pubscribd.com |

| HT1080 | 70.4 μg/mL | 5-Fluorouracil | 0.29 μg/mL | epdf.pubscribd.com |

| BT474 (human galactophore cancer) | 4.7 μg/mL | Doxorubicin hydrochloride | 0.08 μg/mL | epdf.pubscribd.com |

| CHAGO (human undifferentiated lung cancer) | 5.7 μg/mL | Doxorubicin hydrochloride | 2.3 μg/mL | epdf.pubscribd.com |

| HepG2 (human liver cancer) | 6.5 μg/mL | Doxorubicin hydrochloride | 0.9 μg/mL | epdf.pubscribd.com |

| Kato3 (human gastric cancer) | 5.3 μg/mL | Doxorubicin hydrochloride | 1.7 μg/mL | epdf.pubscribd.com |

| SW620 (human colorectal adenocarcinoma) | 5.6 μg/mL | Doxorubicin hydrochloride | 1.1 μg/mL | epdf.pubscribd.com |

Strategies for Enhancing the Selectivity and Potency of Hongdoushan B through Chemical Modification

Enhancing the selectivity and potency of natural products like Hongdoushan B is a crucial step in drug development. Chemical modification of the Hongdoushan B structure could lead to analogues with improved pharmacological profiles. Strategies could involve structure-activity relationship (SAR) studies to identify key functional groups responsible for its activity and cytotoxicity. quora.com Medicinal chemistry techniques, such as the introduction of different substituents, modification of ring structures, or conjugation to targeting moieties, could be employed. googleapis.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com The aim would be to reduce off-target effects and increase efficacy at lower concentrations. This approach has been successful with other taxanes, leading to semi-synthetic analogues like docetaxel (B913) and cabazitaxel (B1684091) with improved properties. quora.com

Advancements in Synthetic Biology and Biosynthetic Engineering for Sustainable Hongdoushan B Production

The isolation of Hongdoushan B from Taxus wallichiana raises concerns about the sustainability of sourcing this compound from natural populations. mdpi.commdpi.comresearchgate.net Advancements in synthetic biology and biosynthetic engineering offer promising avenues for sustainable production. Research could focus on elucidating the complete biosynthetic pathway of Hongdoushan B in Taxus species. nih.gov Identifying the genes and enzymes involved would enable the transfer of this pathway into a heterologous host, such as yeast or bacteria, for fermentation-based production. nih.gov This approach could provide a more reliable, scalable, and environmentally friendly source of Hongdoushan B compared to traditional extraction methods. mdpi.comresearchgate.net

Development of Advanced Delivery Systems for Hongdoushan B (focus on formulation science and target specificity)

Taxanes, including Hongdoushan B, often present challenges in formulation due to their poor water solubility. wikipedia.orgquora.com Developing advanced delivery systems is essential to improve their pharmacokinetic properties, bioavailability, and target specificity. Research in formulation science could explore various strategies, such as the use of nanoparticles, liposomes, microspheres, or polymer conjugates, to encapsulate or carry Hongdoushan B. google.comgoogleapis.com These systems can enhance solubility, protect the compound from degradation, and control its release. Furthermore, incorporating targeting ligands onto these delivery systems could facilitate the selective accumulation of Hongdoushan B in cancer cells or other desired tissues, thereby increasing efficacy and reducing systemic toxicity. googleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Elucidate Hongdoushan B Bioactivity

Integrating omics technologies can provide a deeper understanding of how Hongdoushan B interacts with biological systems at a molecular level. Genomics could be used to study changes in gene expression in cells treated with Hongdoushan B, potentially revealing affected pathways and targets. Proteomics could identify alterations in protein levels and post-translational modifications, offering insights into the cellular machinery influenced by the compound. Metabolomics could profile changes in small molecule metabolites, providing a snapshot of the metabolic state of cells upon exposure to Hongdoushan B. By combining data from these different omics approaches, researchers can construct a more comprehensive picture of Hongdoushan B's mechanism of action, identify biomarkers of response or resistance, and potentially uncover new therapeutic opportunities.

Ethical Considerations and Sustainability in Taxus-Derived Natural Product Research

Research and development involving natural products derived from Taxus species, including Hongdoushan B, must address ethical considerations and ensure sustainability. mdpi.comresearchgate.netnih.gov The overharvesting of Taxus trees for compounds like paclitaxel (B517696) has raised ecological concerns in the past. researchgate.net Future research should prioritize sustainable sourcing methods, such as controlled cultivation, cell culture technologies, or the aforementioned biosynthetic engineering approaches. mdpi.comresearchgate.net Ethical considerations also extend to benefit sharing with communities in regions where Taxus species are endemic, ensuring that research and commercialization efforts contribute positively to local populations and conservation efforts. mdpi.comnih.gov Transparency and responsible practices throughout the research and development pipeline are crucial for the long-term viability and ethical standing of Taxus-derived natural product research.

Conclusion

Synthesis of Key Academic and Mechanistic Findings on Hongdoushan B

Hongdoushan B, an oxygenated taxane (B156437) diterpene, has been identified and isolated from the wood of Taxus species, specifically Taxus wallichiana and Taxus mairei. wikipedia.orgwsu.edunih.gov Its chemical structure is characterized by the formula C27H40O7. wikipedia.orgwsu.edunih.gov As a member of the taxane class of compounds, Hongdoushan B is reported to exhibit in vitro anticancer activity. wikipedia.orgiiab.me

The principal mechanism of action for taxanes involves the disruption of microtubule function, which is essential for cell division. wikipedia.orgnih.goviiab.memdpi.com Taxanes bind to β-tubulin and stabilize GDP-bound tubulin in the microtubule, thereby preventing depolymerization and inhibiting mitosis. wikipedia.orgnih.govmdpi.com This leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cells. mdpi.com While specific detailed mechanistic studies solely focused on Hongdoushan B are limited in the readily available literature, its classification as a taxane strongly suggests that its observed in vitro anticancer activity is mediated through this well-established microtubule-stabilizing mechanism characteristic of the taxane class. wikipedia.orgnih.goviiab.memdpi.com This aligns Hongdoushan B with other clinically significant taxanes like paclitaxel (B517696) and docetaxel (B913), which exert their therapeutic effects via this mechanism. nih.goviiab.memdpi.com

A summary of key reported findings regarding Hongdoushan B is presented in the table below:

| Property | Finding | Source Organism(s) |

| Compound Class | Oxygenated Taxane Diterpene | Taxus wallichiana, Taxus mairei wikipedia.orgwsu.edunih.gov |

| Chemical Formula | C27H40O7 | - wikipedia.orgwsu.edunih.gov |

| Molecular Weight | 476.2774 g/mol | - wsu.edunih.gov |

| Reported Activity | In vitro anticancer activity | - wikipedia.orgiiab.me |

| Proposed Mechanism | Microtubule stabilization (based on taxane class) | - wikipedia.orgnih.goviiab.memdpi.com |

Broader Significance of Hongdoushan B in Advancing Chemical Biology and Drug Discovery Paradigms

The identification and study of Hongdoushan B contribute significantly to the fields of chemical biology and drug discovery, particularly within the realm of natural products. Its isolation from Taxus species further underscores these plants as a valuable source of structurally diverse taxane compounds with potential biological activities. wikipedia.orgwsu.edunih.goviiab.me

Hongdoushan B adds to the growing library of known taxanes, providing a new data point for structure-activity relationship (SAR) studies within this important compound class. By comparing the structure of Hongdoushan B to other taxanes with varying degrees of activity and different biological targets, researchers can gain deeper insights into the specific structural features that confer potency, selectivity, and particular mechanistic nuances. This understanding is crucial for the rational design and synthesis of novel taxane-based drug candidates with improved efficacy and potentially reduced off-target effects.

Furthermore, the study of natural products like Hongdoushan B exemplifies the value of traditional medicine sources (as Taxus species have been used traditionally) in providing lead compounds for modern drug discovery. mdpi.comduiyaoonline.com Its reported in vitro activity highlights its potential as a starting point for further development, contributing to the paradigm of discovering novel therapeutic agents from biodiversity. The challenges associated with isolating such complex molecules also drive advancements in natural product chemistry and synthetic methodologies.

Outlook on Future Academic and Preclinical Research Trajectories for Hongdoushan B

Based on the current understanding of Hongdoushan B, several key areas warrant future academic and preclinical investigation to fully assess its potential. A critical next step is to conduct more detailed and comprehensive in vitro biological profiling. This should include evaluating its activity against a broader panel of cancer cell lines, including those resistant to existing taxanes, to understand its spectrum of activity and potential for overcoming resistance mechanisms. Further detailed mechanistic studies are also needed to definitively confirm its interaction with microtubules and explore any other potential cellular targets or pathways it may influence.

Beyond in vitro work, preclinical in vivo studies are essential to evaluate the efficacy of Hongdoushan B in relevant animal models of cancer. These studies would provide crucial data on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, as well as its preliminary efficacy in a more complex biological system. While safety and adverse effect profiles are outside the scope of this article, it is important to note that comprehensive toxicity assessments would be an integral part of any preclinical development program.

Further academic research could focus on synthetic or semi-synthetic approaches to obtain Hongdoushan B or its analogs in larger quantities for research purposes, addressing potential limitations in supply from natural sources. wikipedia.orgiiab.me Structure-activity relationship studies, involving the synthesis and testing of modified Hongdoushan B structures, could help optimize its biological activity and potentially improve its pharmacological properties. Finally, exploring potential synergistic effects of Hongdoushan B in combination with other therapeutic agents could open avenues for novel combination therapies.

Q & A

Q. What understudied pharmacological endpoints warrant investigation for Hongdoushan B?

- Methodological Answer : Focus on immunomodulatory effects (e.g., PD-L1 expression via flow cytometry) or long-term toxicity (6-month rodent studies with histopathology). Multi-omics integration (transcriptomics + proteomics) identifies novel targets. Collaborative frameworks (e.g., FAIR data principles) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.